molecular formula C8H5F3N2O B067731 4-Amino-3-(trifluoromethoxy)benzonitrile CAS No. 175278-23-6

4-Amino-3-(trifluoromethoxy)benzonitrile

Cat. No.: B067731
CAS No.: 175278-23-6
M. Wt: 202.13 g/mol
InChI Key: QNJPSMLILRHZOW-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H5F3N2O and a molecular weight of 202.13 g/mol . This compound is characterized by the presence of an amino group (-NH2), a trifluoromethoxy group (-OCF3), and a nitrile group (-CN) attached to a benzene ring. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethoxy)benzonitrile with ammonia under specific conditions to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of 4-Amino-3-(trifluoromethoxy)benzonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-Amino-3-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile

Uniqueness

4-Amino-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzonitriles. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-amino-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPSMLILRHZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371041
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-23-6
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(trifluoromethoxy)benzonitrile
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